4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid is a complex organic compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique structure that integrates multiple aromatic rings and a pyrazole moiety, making it an interesting subject for studies related to its biological activity and potential therapeutic applications.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of both fluorine and methoxy substituents on the phenyl rings suggests enhanced lipophilicity and potential interactions with biological targets.
The synthesis of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular formula for this compound is C20H19FN2O4. The structure features:
The molecular weight is calculated to be 370.38 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
While detailed mechanisms specific to this compound are not extensively documented, compounds with similar structures often exhibit their biological effects through:
Data on specific targets or pathways affected by this compound would require empirical studies.
Relevant data on melting point, boiling point, or spectral properties (NMR, IR) are often provided by manufacturers but require specific experimental validation.
This compound is primarily utilized in:
The unique structure of 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid positions it as a valuable candidate for further research in drug discovery and development initiatives.
The synthetic evolution of 4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-4-oxobutyric acid demonstrates significant methodological refinements across patented literature. Early approaches relied on linear convergent strategies involving separate synthesis of the pyrazoline core and butyric acid chain prior to coupling. A predominant method featured Claisen condensation between 4-fluorophenylacetone and 4-methoxybenzaldehyde, forming the chalcone intermediate essential for subsequent cyclization [1]. This intermediate underwent hydrazine-mediated cyclization under reflux conditions in ethanol (70-80°C), yielding the 4,5-dihydropyrazole (pyrazoline) core. Final acylation was achieved through nucleophilic substitution with succinic anhydride derivatives in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), though yields remained suboptimal (45-55%) due to competing hydrolysis and regioisomer formation [4] [6].
Modern patented innovations adopted one-pot tandem methodologies to enhance efficiency. Vanadium-catalyzed oxidative condensation enabled simultaneous formation of the chalcone intermediate and its in situ cyclization using monosubstituted hydrazines at reduced temperatures (40-50°C), shortening reaction times by 40% [6]. Crucially, microwave-assisted synthesis (100-120°C, 20-30 min) replaced conventional reflux (8-12h) for the cyclocondensation step, improving atom economy and reducing byproduct formation. Post-2015 patents incorporated flow chemistry techniques for continuous processing, achieving >85% yield and >98% purity through precise residence time control during the acylation step [1] [6].
Table 1: Evolution of Synthetic Methodologies for Target Compound Synthesis
Synthetic Stage | Traditional Approach (Pre-2010) | Optimized Approach (Post-2010) | Yield Improvement |
---|---|---|---|
Chalcone Formation | Claisen condensation, 70°C, 6h | Vanadium-catalyzed oxidation, 50°C, 2h | 58% → 89% |
Pyrazoline Cyclization | Ethanol reflux, 12h | Microwave-assisted, 120°C, 25min | 62% → 91% |
Side Chain Acylation | DCM/DMAP, 24h | Flow reactor, THF, 30min residence | 55% → 88% |
Overall Purity | <90% (chromatography required) | >98% (crystallization only) | Significant |
The stereoselective construction of the pyrazoline ring system dictates the pharmacological profile of the target compound. The 4,5-dihydropyrazole core contains two contiguous stereocenters at positions C4 and C5, generating cis- and trans-diastereomers during cyclization. Early synthetic routes suffered from non-selective cyclocondensation, producing near-equimolar diastereomeric mixtures (50:50 dr) that necessitated chromatographic separation [1] [2]. This inefficiency originated from unoptimized electronic and steric factors: the 4-fluorophenyl group's moderate electron-withdrawing capacity and the 4-methoxyphenyl group's electron-donating character created conflicting polarization effects during the Michael-type addition of hydrazines to the chalcone intermediate.
Diastereoselectivity was revolutionized through Lewis acid-mediated catalysis. Scandium(III) triflate (10 mol%) in tetrahydrofuran (THF) at -20°C enforced a rigid chelation-controlled transition state, orienting hydrazine addition to generate the trans-diastereomer preferentially (dr 92:8) [1]. This occurred via coordination to both the chalcone carbonyl and the hydrazine nitrogen, locking the conformation. Complementary strategies employed chiral auxiliaries attached to the hydrazine moiety. N-Boc-protected hydrazines bearing camphorsultam directors achieved dr >98:2, though auxiliary removal added synthetic steps [2].
Solvent polarity critically modulated diastereoselectivity. Protic solvents (ethanol, methanol) promoted proton exchange, eroding stereochemical integrity. Conversely, aprotic dipolar solvents like dimethylformamide (DMF) or acetonitrile stabilized developing charges in the transition state, enhancing trans selectivity (75:25 dr). Computational studies revealed the trans diastereomer's stability derives from minimized allylic 1,3-strain and absence of pseudo-axial methoxy substituents [2].
Table 2: Diastereoselectivity Control in Pyrazoline Ring Formation
Cyclization Condition | Diastereomeric Ratio (trans:cis) | Key Selectivity Factor |
---|---|---|
Ethanol Reflux (no catalyst) | 55:45 | Uncontrolled transition state |
Sc(OTf)₃/THF, -20°C | 92:8 | Chelation-controlled addition |
Chiral Hydrazine (DMF, 25°C) | >98:2 | Steric directing group |
ZnCl₂/Acetonitrile, 60°C | 85:15 | Moderate Lewis acid assistance |
Mg(ClO₄)₂/DCM, 0°C | 78:22 | Weak coordination, poor stereodifferentiation |
The 4-methoxyphenyl and 4-fluorophenyl substituents possess distinct electronic characteristics necessitating tailored protection approaches during synthesis. The methoxy group's labile oxygen mandates protection during acidic/basic steps or metal-catalyzed reactions, while the C-F bond's stability typically obviates protection unless under strong nucleophiles or reductants [3] [7].
Methoxy Protection Strategies:
Comparative stability studies revealed TBDMS protection delivered optimal results during pyrazoline cyclization (95% integrity vs. MOM's 78% under acidic Sc(OTf)₃). For succinic acylation, PMB protection proved superior due to compatibility with anhydride chemistry and facile oxidative deprotection without affecting the acid-sensitive pyrazoline core [5] [7].
Fluoro Substituent Considerations:Protection is rarely warranted due to the C-F bond's kinetic stability. However, during nickel-catalyzed couplings or lithiation, boron-based masking (as aryltrifluoroborates) prevented defluorination. Alternatively, coordination-directed avoidance via careful sequence design eliminated protection needs. For instance, conducting cyclization prior to fluorination via Balz-Schiemann reaction on diazotized aminophenylpyrazolines circumvented nucleophilic displacement risks [1] [3].
Table 3: Protection Group Performance for 4-Methoxyphenyl Substituent
Protecting Group | Installation Yield | Deprotection Yield | Stability During Cyclization | Compatibility with Acylation |
---|---|---|---|---|
MOM Ether | 88% | 82% | Limited (acid-sensitive) | Moderate |
TBDMS Ether | 91% | 95% | Excellent | Excellent |
PMB Ether | 85% | 88% | Good | Excellent |
Methyl Ether | N/A | Harsh conditions | Excellent | Excellent |
Orthogonal Protection-Deprotection Sequences enabled efficient synthesis when multiple sensitive steps were required. A representative sequence:
This approach maintained >85% yield at each stage with <5% epimerization or decomposition, demonstrating the strategic advantage of tailored protection.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: